molecular formula C14H21N3O8S B1574356 Lamivudine-galactose

Lamivudine-galactose

Numéro de catalogue B1574356
Poids moléculaire: 391.395
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Applications De Recherche Scientifique

Antiviral Activity Against Hepatitis B Virus

Lamivudine-galactose derivatives have been studied for their antiviral activities, particularly against Hepatitis B Virus (HBV). Research by Mehta et al. (2002) demonstrated that certain compounds, like N-nonyl-deoxy-galactonojirimycin (N-nonyl-DGJ), are effective against lamivudine-resistant HBV mutants. This suggests a distinct activity from traditional nucleoside inhibitors and highlights the potential for this compound derivatives in treating HBV, especially in drug-resistant cases.

Prevention of Mother-to-Child Transmission of Hepatitis B

Studies have explored the use of lamivudine in preventing the vertical transmission of HBV from mother to child. Yu et al. (2012) found that lamivudine treatment in pregnant women significantly reduced prenatal transmission rates of HBV. This suggests its potential application in managing HBV in high-risk pregnancies.

Impact on Hepatic Decompensation in Chronic Hepatitis B

Research on lamivudine has also looked into its effects on patients with hepatic decompensation due to chronic HBV. Sponseller et al. (2000) reported that prolonged therapy with lamivudine in patients with decompensated cirrhosis due to HBV led to significant improvements in serum biochemical values and reduced HBV DNA levels.

Role in Developing Resistance Mutations

The development of resistance mutations in HBV due to lamivudine treatment is a significant area of research. Studies like Fontaine et al. (2000) highlight the emergence of YMDD motif mutations in HBV polymerase, which confer resistance to lamivudine. Understanding these mutations is crucial for developing effective treatment strategies for HBV.

Lamivudine in Animal Models of Aging

Research has also extended to the use of lamivudine in animal models of aging, particularly in studies involving D-galactose-induced aging. Li et al. (2016) explored the potential neuroprotective effects of exercise in D-galactose-induced aging mice, which may have implications for understanding the broader effects of galactose derivatives.

Propriétés

Formule moléculaire

C14H21N3O8S

Poids moléculaire

391.395

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Apparence

Solid powder

Synonymes

Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine-galactose
Reactant of Route 2
Lamivudine-galactose
Reactant of Route 3
Lamivudine-galactose
Reactant of Route 4
Lamivudine-galactose
Reactant of Route 5
Lamivudine-galactose
Reactant of Route 6
Lamivudine-galactose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.